molecular formula C7H5ClN4O2 B3055442 3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE CAS No. 647853-24-5

3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE

Cat. No.: B3055442
CAS No.: 647853-24-5
M. Wt: 212.59 g/mol
InChI Key: XMYWZRSSDOQXDB-UHFFFAOYSA-N
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Description

3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE typically involves the reaction of indazole with 3-chloro-5-nitroaniline. One common method includes the formation of a nitroso compound, followed by a reaction with a sulfonamide to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro or nitro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloro or nitro positions .

Scientific Research Applications

3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A basic indazole structure without any substituents.

    3-Chloro-1H-indazole: Similar structure but lacks the nitro group.

    5-Nitro-1H-indazole: Similar structure but lacks the chloro group.

Uniqueness

3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

3-chloro-5-nitro-2H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c8-7-4-1-3(12(13)14)2-5(9)6(4)10-11-7/h1-2H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYWZRSSDOQXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463730
Record name 1H-Indazol-7-amine, 3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647853-24-5
Record name 3-Chloro-5-nitro-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647853-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-7-amine, 3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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